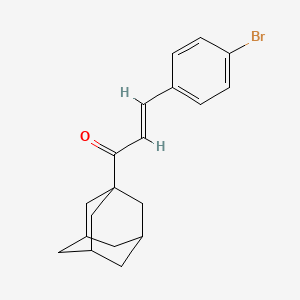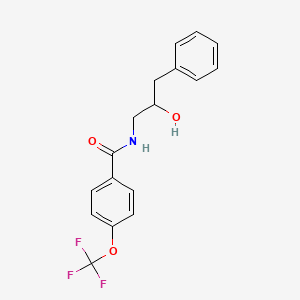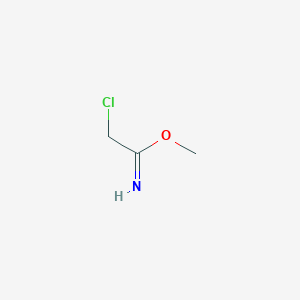![molecular formula C17H18N2OS B2964726 3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one CAS No. 2320173-35-9](/img/structure/B2964726.png)
3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is a complex organic compound featuring a pyrrolo[3,4-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the methylsulfanyl group and the pyrrolo[3,4-b]pyridine moiety suggests potential biological activity, making it a candidate for drug development and other scientific research.
Méthodes De Préparation
The synthesis of 3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methylsulfanyl group: This step often involves nucleophilic substitution reactions where a methylsulfanyl group is introduced to the aromatic ring.
Coupling reactions: The final step involves coupling the pyrrolo[3,4-b]pyridine core with the 4-(methylsulfanyl)phenyl group using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Des Réactions Chimiques
3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the ketone group.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmacology: Research focuses on its potential effects on various biological pathways and its efficacy in treating diseases.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolo[3,4-b]pyridine derivatives and methylsulfanyl-substituted aromatic compounds. Compared to these, 3-[4-(methylsulfanyl)phenyl]-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propan-1-one is unique due to its specific combination of functional groups and its potential for diverse biological activity . Some similar compounds include:
Pyrazolo[3,4-b]pyridine derivatives: Known for their biological activity and use in drug development.
Methylsulfanyl-substituted aromatics:
Propriétés
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-21-15-7-4-13(5-8-15)6-9-17(20)19-11-14-3-2-10-18-16(14)12-19/h2-5,7-8,10H,6,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXPSATUCFPICF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxyethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2964643.png)

![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2964647.png)

![2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)
![(2E)-N-[4-(1H-pyrazol-3-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2964650.png)
![6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2964651.png)
![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2964662.png)

![(2E)-3-(furan-2-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2964664.png)

